molecular formula C12H16N4 B1483618 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2098109-12-5

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1483618
CAS No.: 2098109-12-5
M. Wt: 216.28 g/mol
InChI Key: VTNHIWYYRYPUNZ-UHFFFAOYSA-N
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Description

2-(5-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound of significant interest in medicinal and agrochemical research. This molecule features a pyrazole core, a privileged scaffold in heterocyclic chemistry, which is substituted with both a pyridin-3-yl ring and a 5-ethyl group, and is functionalized with an ethan-1-amine chain at the pyrazole nitrogen . This specific arrangement of heteroaromatic systems and a flexible amine-terminated side chain makes it a valuable intermediate for the synthesis of more complex molecules. Compounds with pyrazole-pyridine architectures are frequently investigated for their potential biological activities. Research into analogous structures has shown that such fused heterocyclic compounds can exhibit promising properties as pest control agents, indicating potential applications in the development of new insecticides and pesticides for crop protection . The primary value of this amine-functionalized derivative lies in its role as a versatile building block. The reactive amino group allows for further chemical modifications, such as amide bond formation or reductive amination, enabling researchers to create targeted libraries of compounds for high-throughput screening in drug discovery and material science programs. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use. While specific hazard classifications for this exact compound are not fully established, structurally similar pyrazole derivatives are often classified with hazard statements such as H301 (Toxic if swallowed) . Standard safe laboratory practices should always be followed, including the use of appropriate personal protective equipment.

Properties

IUPAC Name

2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-11-8-12(15-16(11)7-5-13)10-4-3-6-14-9-10/h3-4,6,8-9H,2,5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNHIWYYRYPUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCN)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazole ring, an ethyl group, and a pyridine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N4\text{C}_{12}\text{H}_{16}\text{N}_4

This compound's configuration is significant in determining its biological activity and interaction with various molecular targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. Research indicates that it may act as an inhibitor or modulator of certain biochemical pathways, affecting cellular processes such as proliferation and apoptosis. Detailed studies are required to elucidate the exact molecular targets involved.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds within this class have shown promising results in inhibiting tumor growth in various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to the pyrazole core can enhance cytotoxicity against cancer cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)15Inhibition of cell cycle progression
Compound BA549 (Lung Cancer)10Induction of apoptosis
2-Ethyl-PyrazoleHeLa (Cervical Cancer)12Modulation of signaling pathways

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.05
Escherichia coli0.10
Pseudomonas aeruginosa0.20

Case Studies

A notable study investigated the efficacy of various pyrazole derivatives, including our compound of interest, against cancer cell lines. The results indicated that compounds with a pyridine substitution showed enhanced activity compared to those without. This highlights the importance of structural components in determining biological efficacy.

Another study focused on the antimicrobial properties, revealing that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole Derivatives with Pyridine/Aromatic Substituents

(a) N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • Molecular Formula : C₁₁H₁₅N₄
  • Key Features : Methyl group at pyrazole-1, ethylamine at pyrazole-3.
  • Mass Spec : ESIMS m/z 203 ([M+H]⁺) .
  • Comparison : The absence of an ethanamine linker reduces conformational flexibility compared to the target compound. The methyl group may enhance metabolic stability.
(b) N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • Molecular Formula : C₁₅H₁₅N₄
  • Key Features : Phenyl substituent at pyrazole-1, methylamine at pyrazole-4.
  • Mass Spec : ESIMS m/z 252 ([M+2H]⁺) .

Pyrazole Derivatives with Fluorinated Substituents

(a) {1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine
  • Molecular Formula : C₈H₁₂F₃N₃
  • Key Features : Trifluoromethyl group at pyrazole-3, branched ethylamine chain.
  • Molar Mass : 207.2 g/mol .
  • Comparison : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which could improve binding affinity in hydrophobic environments.
(b) 2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
  • Molecular Formula : C₆H₇ClF₃N₃
  • Key Features : Chloro and trifluoromethyl substituents on pyrazole.
  • Applications : Likely used as a building block for agrochemicals or pharmaceuticals due to halogenated motifs .

Heterocyclic Hybrids with Thiophene/Pyrrolopyridine Moieties

(a) 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
  • Molecular Formula : C₉H₁₀ClN₃S
  • Key Features : Chlorothiophene substituent, methylpyrazole.
  • Applications : Thiophene rings are common in CNS-targeting drugs due to their electron-rich nature .
(b) 2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine
  • Molecular Formula : C₉H₁₅N₃
  • Key Features : Fused pyrrolopyridine system.
  • Applications : Fused heterocycles often exhibit enhanced π-stacking interactions in drug-receptor binding .
  • Comparison : The fused ring system reduces rotational freedom compared to the target compound’s discrete pyridine-pyrazole arrangement.

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₂H₁₆N₄ Pyridine-3-yl, Ethyl, Ethanamine 216.28 High solubility, discontinued commercial status
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₅N₄ Methyl, Ethylamine 203.23 Reduced flexibility, enhanced stability
{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine C₈H₁₂F₃N₃ Trifluoromethyl, Branched ethylamine 207.20 High lipophilicity, metabolic resistance
2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine C₆H₇ClF₃N₃ Chloro, Trifluoromethyl 225.59 Toxicity risks, agrochemical applications
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine C₉H₁₀ClN₃S Chlorothiophene, Methyl 227.72 Electron-rich, CNS-targeting potential

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves:

  • Construction of the pyrazole ring with appropriate substitution (ethyl and pyridin-3-yl groups).
  • Introduction of the ethanamine side chain at the N1 position of the pyrazole.
  • Functional group transformations to achieve the amine functionality on the ethan-1-yl substituent.

Pyrazole Core Formation

2.1. Cyclization of Chalcones or β-Diketones with Hydrazines

A common approach to synthesize substituted pyrazoles involves the reaction of β-diketones or chalcones with hydrazine derivatives. For example, the reaction of chalcones with hydrazine or substituted hydrazines in ethanol under basic or neutral conditions forms pyrazolines, which can be further oxidized to pyrazoles.

  • In the context of 5-ethyl substitution, ethyl-substituted β-diketones or ethyl-substituted chalcones are used.
  • The pyridin-3-yl substituent can be introduced via the corresponding pyridinyl-substituted chalcone or through subsequent functionalization.

2.2. Use of Pyridin-3-yl Precursors

The pyridin-3-yl moiety is often introduced by starting with 3-pyridinecarboxaldehyde or 3-aminopyridine derivatives, which can be converted into azides or diazonium salts for further coupling.

Introduction of Ethan-1-amine Side Chain

The ethan-1-amine substituent linked to the pyrazole nitrogen is introduced by alkylation or substitution reactions:

  • Alkylation of the pyrazole nitrogen with 2-bromoethylamine or protected derivatives (e.g., 2-bromoethyl phthalimide followed by deprotection) is a standard route.
  • Alternatively, nucleophilic substitution on a suitable leaving group attached to the pyrazole nitrogen with ethanamine derivatives can be employed.

Alternative Synthetic Routes

5.1. Hydrazone Formation and Cyclization

  • Starting from 3-pyridinecarboxaldehyde and ethyl hydrazinoacetate, hydrazones can be formed and cyclized to pyrazoles bearing the pyridin-3-yl substituent.
  • Subsequent reduction or substitution can introduce the ethanamine group.

5.2. Use of Diazonium Salts and Coupling

  • Diazonium salts derived from aminopyridines can be coupled with active methylene compounds to form pyrazole derivatives with pyridine substituents.
  • This method allows for structural diversity but requires careful control of reaction conditions.

Research Findings and Yields

  • Pyrazole ring formation via cycloaddition or condensation reactions typically yields 60–80% under optimized conditions.
  • Alkylation steps to introduce ethanamine substituents often proceed with yields of 70–90%, depending on the leaving group and reaction conditions.
  • Purification is commonly achieved by recrystallization or chromatography, and structures are confirmed by elemental analysis and spectral methods (NMR, IR, MS).

Summary Table of Preparation Methods

Preparation Step Methodology Typical Reagents/Conditions Yield Range (%) Key Notes
Pyrazole ring synthesis Cyclization of chalcones/β-diketones with hydrazine Ethanol, NaOH or triethylamine, reflux 60–80 Ethyl and pyridin-3-yl substituents introduced here
Pyridin-3-yl introduction Use of pyridine azides or diazonium salts NaNO2, NaN3, HCl, DMSO, β-ketoesters 65–75 Azide intermediates enable cycloaddition
N1-Alkylation of pyrazole Alkylation with 2-bromoethylamine or protected analogs DMF or other polar aprotic solvents, base 70–90 Protection/deprotection may be required
Final amine functionalization Deprotection or amination steps Acid/base treatment >85 Ensures free ethan-1-amine group

Q & A

Q. What are the optimized synthetic routes for 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including alkylation and amination of pyrazole precursors. For example, copper-catalyzed cross-coupling (e.g., using cesium carbonate and copper(I) bromide in DMSO at 35°C) can introduce the pyridinyl group, followed by ethylamine conjugation under reflux in ethanol or acetonitrile . Solvent polarity and temperature critically affect regioselectivity: polar aprotic solvents like DMSO enhance coupling efficiency, while ethanol improves solubility of intermediates . Yield optimization (e.g., 17.9% in a patent example) requires precise control of stoichiometry and purification via chromatography .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming proton environments (e.g., δ 8.87 ppm for pyridine protons) and carbon frameworks . Infrared (IR) spectroscopy identifies functional groups like NH₂ (3298 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]⁺) . Purity is assessed via reverse-phase HPLC with UV detection, while X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities .

Q. What preliminary biological screening assays are appropriate for evaluating the compound’s bioactivity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases . Dose-response curves and negative controls (e.g., DMSO-only) are critical to validate results .

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic refinement of this compound to resolve structural ambiguities?

SHELXL refines small-molecule structures using high-resolution data, optimizing bond lengths/angles and thermal parameters . For twinned crystals, SHELXD’s dual-space algorithm aids phase determination. SHELXE improves electron density maps for ambiguous regions (e.g., pyridine ring orientation). Validation tools in SHELXPRO check for overfitting, ensuring compliance with IUCr standards .

Q. What experimental strategies can address discrepancies in reported biological activity data across different studies?

Contradictions may arise from impurities or assay variability. Strategies include:

  • Reproducibility checks : Independent synthesis and characterization .
  • Orthogonal assays : Confirm antiviral activity via plaque reduction and RT-qPCR .
  • Meta-analysis : Compare IC₅₀ values under standardized conditions (pH, temperature) .

Q. What methodologies are employed to investigate the compound’s interaction with enzymatic targets, and how can binding affinities be quantified?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
  • Molecular docking : AutoDock Vina predicts binding poses using crystallographic data .

Q. How can researchers design analogs to explore structure-activity relationships (SAR) while maintaining the core pyridine-pyrazole scaffold?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance metabolic stability .
  • Side-chain modulation : Replace ethylamine with cyclopropylamine to study steric effects on receptor binding .
  • Bioisosteric replacements : Swap pyridine for thiophene to assess π-π stacking contributions .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of substituent addition during the synthesis of analogs?

Polar solvents (e.g., DMF) favor nucleophilic attack at the pyrazole 1-position, while nonpolar solvents (toluene) promote 5-substitution . Elevated temperatures (80–100°C) accelerate alkylation but may increase side products; kinetic control at 35°C improves selectivity for the 3-pyridinyl group . Solvent-free microwave-assisted synthesis reduces reaction times while maintaining regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

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